molecular formula C20H20N2O3 B11646787 Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate

Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate

Cat. No.: B11646787
M. Wt: 336.4 g/mol
InChI Key: RGQXKMNJEYMZGS-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Quinoline derivatives are significant due to their unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including condensation, cyclization, and esterification . The reaction conditions often require the use of catalysts such as transition metals or metal-free ionic liquids, and can be enhanced by ultrasound irradiation or green reaction protocols .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs scalable and environmentally friendly methods. These methods may include the use of heterogeneous catalysts for aerobic dehydrogenation or visible-light-mediated reactions using stable and inexpensive catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline N-oxides back to quinolines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as Hantzsch esters for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethoxyphenyl and carboxylate groups provide additional sites for functionalization, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 4-(2-ethoxyanilino)quinoline-3-carboxylate

InChI

InChI=1S/C20H20N2O3/c1-3-24-18-12-8-7-11-17(18)22-19-14-9-5-6-10-16(14)21-13-15(19)20(23)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,22)

InChI Key

RGQXKMNJEYMZGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C(C=NC3=CC=CC=C32)C(=O)OCC

Origin of Product

United States

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